

Introduction: The Strategic Importance of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-5-(difluoromethyl)thiophene
Cat. No.:	B1376208

[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable scaffolds. Among these, thiophene and its derivatives are celebrated for their versatile chemical reactivity and significant biological activity.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance key molecular properties, including metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF_2) group, in particular, has garnered immense interest as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of acting as a hydrogen bond donor and modulating physicochemical characteristics.[3]

This guide provides a comprehensive technical overview of **2-Bromo-5-(difluoromethyl)thiophene**, a key building block that marries the reactivity of a brominated thiophene with the unique electronic properties of a difluoromethyl group. We will explore its fundamental properties, synthesis, reactivity, and applications, offering a resource for researchers and developers aiming to leverage this versatile molecule in their work.

Part 1: Core Compound Profile

2-Bromo-5-(difluoromethyl)thiophene is a substituted thiophene that serves as a valuable intermediate in organic synthesis. The bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions, while the difluoromethyl group at the 5-position imparts unique electronic and steric properties to the molecule and its derivatives.

Property	Value	Source(s)
CAS Number	924646-90-2	[4] [5] [6]
Molecular Formula	C ₅ H ₃ BrF ₂ S	[4] [6]
Molecular Weight	213.05 g/mol	[4]
IUPAC Name	2-bromo-5-(difluoromethyl)thiophene	[4]
InChI Key	ZZWZXXXOTDMONE-UHFFFAOYSA-N	[4]
Typical Purity	>95%	[5] [6]

Part 2: Physicochemical & Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and material design.

Physicochemical Properties

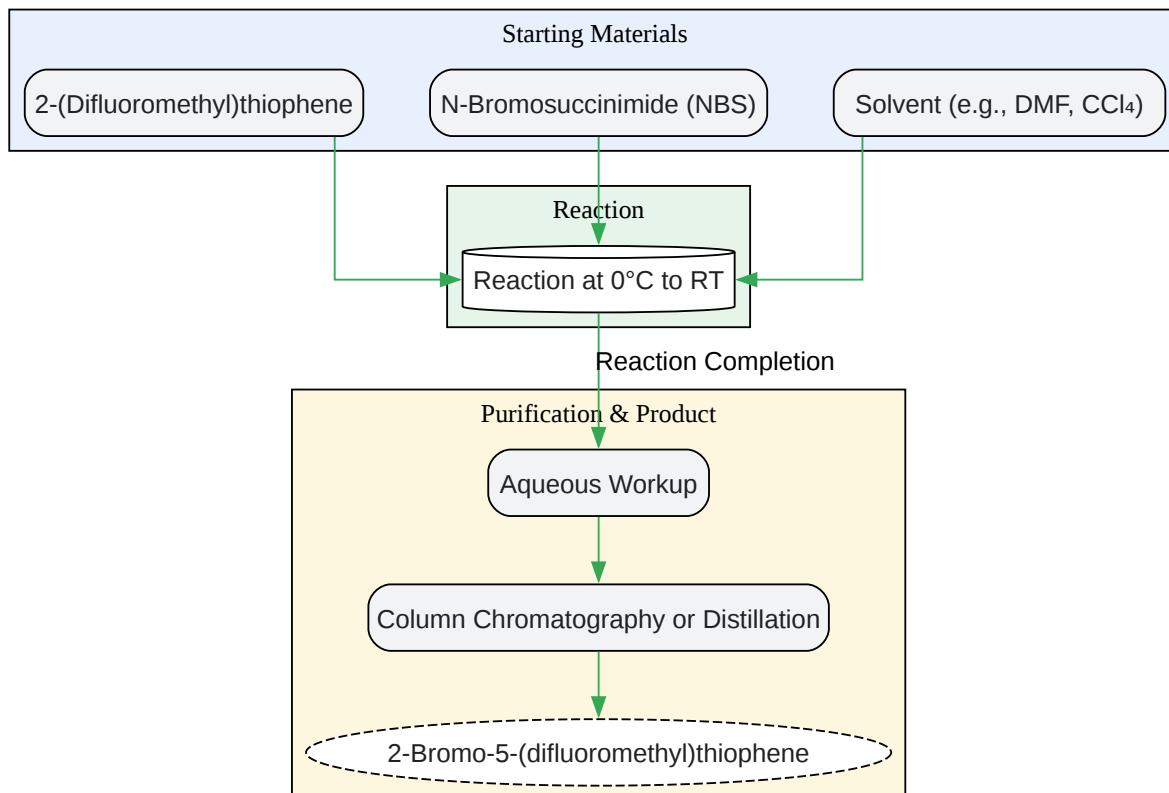
While extensive experimental data for this specific compound is not broadly published, properties can be estimated based on closely related structures and supplier information.

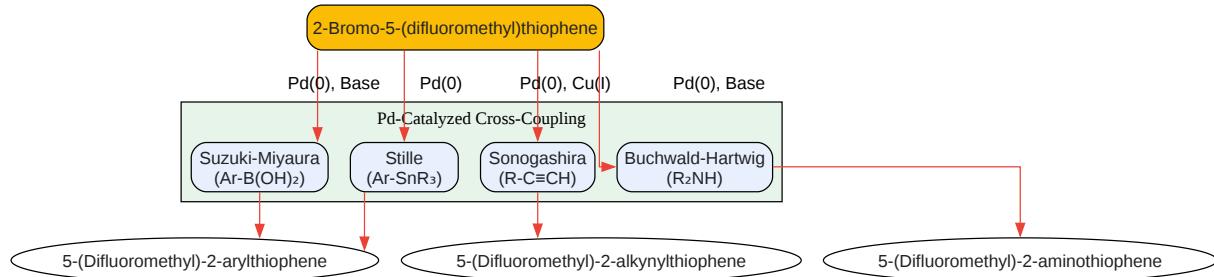
Property	Value	Notes
Appearance	Solid or liquid	Physical form can vary based on purity.
Boiling Point	Not available	Expected to be higher than 2-bromothiophene (~150 °C) due to increased molecular weight.
Density	Not available	Likely greater than 1.7 g/cm ³ , similar to other brominated thiophenes.
Storage	Store under an inert atmosphere, in a freezer (-20°C), and protected from light.	[4][6]

Spectroscopic Analysis

The structural features of **2-Bromo-5-(difluoromethyl)thiophene** give rise to a distinct spectroscopic signature.

- ¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region (approx. 6.9-7.2 ppm) corresponding to the two protons on the thiophene ring. A characteristic triplet (or more precisely, a triplet of doublets due to long-range coupling) would appear further downfield (approx. 6.6-6.8 ppm) for the proton of the CHF₂ group, with a large ¹JH-F coupling constant of approximately 50-60 Hz.
- ¹⁹F NMR: The fluorine spectrum should exhibit a doublet centered around -90 to -120 ppm, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.
- ¹³C NMR: The carbon spectrum will show five distinct signals. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom, with peaks at


approximately m/z 212 and 214 in a roughly 1:1 ratio.


Part 3: Synthesis and Purification

The synthesis of **2-Bromo-5-(difluoromethyl)thiophene** can be approached through several established methods for thiophene functionalization. A common strategy involves the bromination of a pre-functionalized thiophene.

Proposed Synthetic Workflow: Bromination of 2-(difluoromethyl)thiophene

A direct and efficient method is the electrophilic bromination of 2-(difluoromethyl)thiophene using a suitable brominating agent like N-Bromosuccinimide (NBS). The thiophene ring is electron-rich, making it susceptible to electrophilic substitution, and the 2-position is typically the most reactive site.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-5-(difluoromethyl)thiophene | 924646-90-2 [sigmaaldrich.com]
- 5. Thiophene, 2-bromo-5-(difluoromethyl)- [sobekbio.com]
- 6. 2-Bromo-5-(difluoromethyl)thiophene – porphyrin-systems [porphyrin-systems.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorinated Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1376208#2-bromo-5-difluoromethyl-thiophene-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com